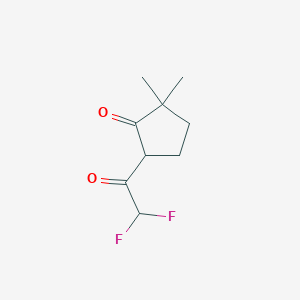
5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one is a fluorinated organic compound with a unique structure that includes a cyclopentanone ring substituted with a difluoroacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of 2,2-dimethylcyclopentanone with difluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroacetyl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .
Applications De Recherche Scientifique
5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
Mécanisme D'action
The mechanism of action of 5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets. The difluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, leading to inhibition or modulation of their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoroacetyl chloride: A related compound used in similar synthetic applications.
2,2-Difluoroacetyl fluoride: Another fluorinated compound with similar reactivity.
N-(2-(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl)-4-halophenylacetamides: Compounds with similar structural features and reactivity .
Uniqueness
5-(2,2-Difluoroacetyl)-2,2-dimethylcyclopentan-1-one is unique due to its specific cyclopentanone ring structure combined with the difluoroacetyl group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C9H12F2O2 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
5-(2,2-difluoroacetyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C9H12F2O2/c1-9(2)4-3-5(7(9)13)6(12)8(10)11/h5,8H,3-4H2,1-2H3 |
Clé InChI |
UYYSQKCWCFBNEO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1=O)C(=O)C(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,6-dimethyl-4-morpholino-8,9-dihydro-6h-[1,4]oxazino[4,3-e]purine](/img/structure/B13062064.png)
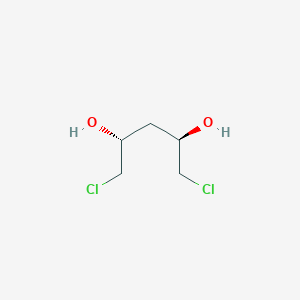
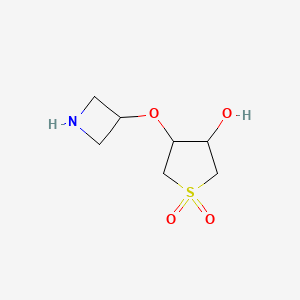
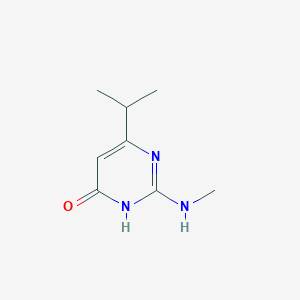
![Carbonic acid, 1,1-dimethylethyl (1S)-1-[4-[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]phenyl]-3-butenyl ester](/img/structure/B13062083.png)
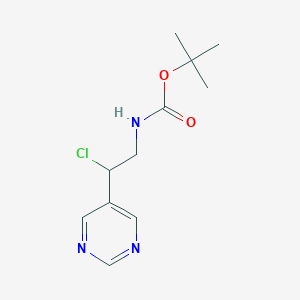
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13062097.png)
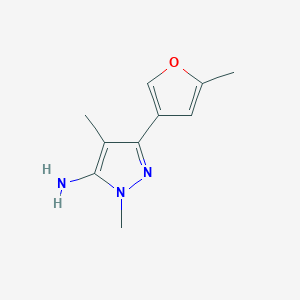
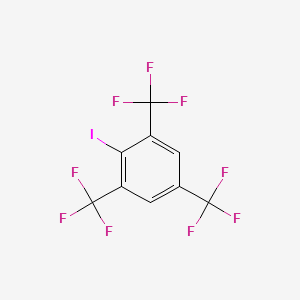

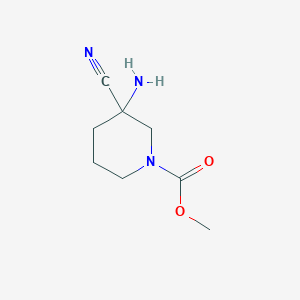
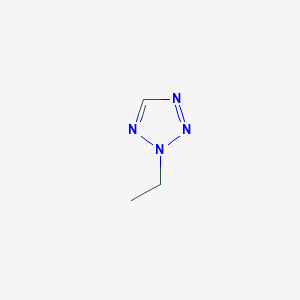
![2-Methyl-3-[3-(morpholin-4-ylsulfonyl)benzoyl]indolizine-1-carbaldehyde](/img/structure/B13062157.png)

